molecular formula C9H5F3N2O B8405187 3-(Trifluoromethyl)-1,7-naphthyridin-8(7H)-one

3-(Trifluoromethyl)-1,7-naphthyridin-8(7H)-one

Cat. No. B8405187
M. Wt: 214.14 g/mol
InChI Key: ZFLJTSGBDMZMRS-UHFFFAOYSA-N
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Patent
US09309263B2

Procedure details

A pressure vial was charged with 3-(trifluoromethyl)-1,7-naphthyridin-8(7H)-one (Anichem) (75 mg, 0.350 mmol), toluene (1401 μl), and Hunig's base (184 μl, 1.051 mmol). To this mixture was added POCl3 (98 μl, 1.051 mmol), and the vial was sealed. The reaction was heated at 115° C. for 2 h. After 6 h, some unreacted starting material remained. The temperature was increased to 125° C. and the reaction was stirred overnight. Upon cooling to RT, EtOAc and water were added, and the layers were separated. The aqueous portion was extracted with additional EtOAc, and the combined organic portions were dried over sodium sulfate, filtered and concentrated. The crude material was purified by silica gel chromatography using a gradient of 0-50% EtOAc in heptane to provide 8-chloro-3-(trifluoromethyl)-1,7-naphthyridine (78 mg, 0.335 mmol, 96%) as a tan solid. LC/MS (ESI+) m/z=233.1 (M+H).
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
1401 μL
Type
reactant
Reaction Step One
Quantity
184 μL
Type
reactant
Reaction Step One
Name
Quantity
98 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[N:5][C:6]2[C:7](=O)[NH:8][CH:9]=[CH:10][C:11]=2[CH:12]=1.C1(C)C=CC=CC=1.CCN(C(C)C)C(C)C.O=P(Cl)(Cl)[Cl:34]>O.CCOC(C)=O>[Cl:34][C:7]1[N:8]=[CH:9][CH:10]=[C:11]2[C:6]=1[N:5]=[CH:4][C:3]([C:2]([F:15])([F:14])[F:1])=[CH:12]2

Inputs

Step One
Name
Quantity
75 mg
Type
reactant
Smiles
FC(C=1C=NC=2C(NC=CC2C1)=O)(F)F
Name
Quantity
1401 μL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
184 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Two
Name
Quantity
98 μL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the vial was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was increased to 125° C.
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to RT
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion was extracted with additional EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic portions were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC=1N=CC=C2C=C(C=NC12)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.335 mmol
AMOUNT: MASS 78 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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